molecular formula C15H8ClN3OS2 B2589840 N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-03-3

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2589840
CAS No.: 681167-03-3
M. Wt: 345.82
InChI Key: SDKCIJCBTYWWQF-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide: is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:

  • Formation of 4-chloro-1,3-benzothiazole: : This can be achieved by reacting 4-chloroaniline with carbon disulfide and chlorine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a dithiocarbamate intermediate, which cyclizes to form the benzothiazole ring.

  • Coupling Reaction: : The 4-chloro-1,3-benzothiazole is then coupled with 1,3-benzothiazole-6-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction forms the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to maximize yield and purity.

    Catalyst and Reagent Recycling: Implementing methods to recycle catalysts and reagents to reduce waste and cost.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution: Substituted benzothiazoles with various functional groups.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its structure allows for modifications that can enhance its biological activity.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and dyes, due to its stable benzothiazole core.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and pharmaceuticals, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

    Anti-inflammatory Activity: It might reduce inflammation by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives:

    N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide: Similar in structure but with a methyl group instead of a carboxamide group, which may alter its biological activity and solubility.

    N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-ethoxy-3-methoxybenzyl)amine: Contains an ethoxy and methoxy group, which can affect its pharmacokinetic properties and target specificity.

    N’-(4-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine: Features a diamine moiety, potentially leading to different interactions with biological targets.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3OS2/c16-9-2-1-3-11-13(9)18-15(22-11)19-14(20)8-4-5-10-12(6-8)21-7-17-10/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKCIJCBTYWWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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